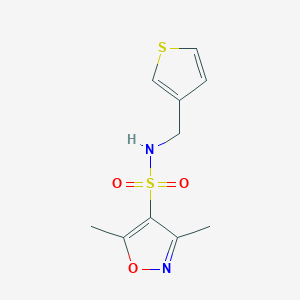

3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide

Description

3,5-Dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide is a sulfonamide derivative featuring a thiophene methyl group attached to the isoxazole sulfonamide core. Its structure combines a sulfonamide moiety, known for hydrogen-bonding capabilities, with a thiophene ring, which contributes unique electronic and steric properties.

Properties

IUPAC Name |

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S2/c1-7-10(8(2)15-12-7)17(13,14)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMAEGZYDDOTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α,β-acetylenic oximes to form the isoxazole ring . This can be achieved using AuCl3-catalyzed cycloisomerization under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .

This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of efficient catalysts and mild reaction conditions would be crucial for large-scale synthesis. Additionally, the availability of starting materials and the cost-effectiveness of the process would be important considerations.

Chemical Reactions Analysis

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes regioselective electrophilic substitution. For example:

Nitration

-

Reagents: HNO₃/H₂SO₄ mixture

-

Position: Preferential substitution at the 5-position of thiophene (para to the methyl group)

Halogenation

-

Reagents: Cl₂ or Br₂ in CCl₄

-

Position: 2- or 5-position of thiophene

Functionalization of the Isoxazole Ring

The 3,5-dimethylisoxazole core exhibits limited reactivity due to steric hindrance from methyl groups, but selective transformations are possible:

Oxidation of Methyl Groups

-

Reagents: KMnO₄ in acidic or basic conditions

-

Product: 3,5-dicarboxyisoxazole-4-sulfonamide (speculative, based on isoxazole oxidation trends) .

Ring-Opening Reactions

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) opens the isoxazole ring, yielding a β-keto sulfonamide derivative .

Modification of the Sulfonamide Group

The sulfonamide nitrogen can participate in limited reactions due to its electron-withdrawing nature:

Alkylation

-

Reagents: Alkyl halides (e.g., CH₃I) under strong basic conditions (NaH)

-

Product: N-alkylated sulfonamide (low yield due to poor nucleophilicity) .

Hydrolysis

-

Conditions: Prolonged heating with concentrated HCl or H₂SO₄

-

Product: 3,5-dimethylisoxazole-4-sulfonic acid and thiophen-3-ylmethylamine .

Cross-Coupling Reactions

The thiophene moiety enables metal-catalyzed coupling:

Suzuki–Miyaura Coupling

-

Reagents: Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃

-

Position: Halogenated thiophene derivatives

Biological Activity and Derivatization

While beyond the scope of pure chemical reactions, derivatives of this compound have been explored for:

Scientific Research Applications

Pharmacological Applications

-

Endothelin Antagonism

- The compound has been identified as a potent endothelin antagonist, which is crucial for treating endothelin-related disorders such as hypertension and congestive heart failure. Endothelin antagonists inhibit the binding of endothelin peptides to their receptors, thereby reducing vascular resistance and improving cardiac output . The compound's high oral bioavailability and metabolic stability make it particularly promising for clinical applications.

-

Anti-Cancer Properties

- Recent studies have indicated that derivatives of isoxazoles, including 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide, exhibit anti-cancer activity. In vitro tests have shown that these compounds can inhibit the growth of various human tumor cell lines, suggesting a potential role in cancer therapy . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.

- Anti-Inflammatory Effects

Case Studies

- Hypertension Treatment

- Cancer Cell Line Studies

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectroscopic Comparison

Table 2: Functional Group Impact

| Group | Electronic Effects | Solubility | Potential Bioactivity |

|---|---|---|---|

| Thiophen-3-ylmethyl | Moderate electronegativity (S atom) | Moderate | Enhanced membrane permeability |

| Benzyl/Piperidine | High aromatic π-electron density | Low (hydrophobic) | Strong enzyme binding |

| Fused Heterocycles | High rigidity, conjugated systems | Variable | Target specificity |

Biological Activity

3,5-Dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from a variety of research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole with thiophenes and sulfonamide functionalities. A common synthetic route includes sulfochlorination of 3,5-dimethylisoxazole followed by nucleophilic substitution with thiophenes in the presence of appropriate bases such as pyridine .

Anticancer Activity

Several studies have investigated the anticancer properties of isoxazole derivatives, including this compound. Research indicates that compounds derived from isoxazoles can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of isoxazoles have shown inhibition against human carbonic anhydrase isoforms (hCA I, II, VII, and XII), which are implicated in tumor progression .

Table 1: Inhibition Potency Against hCA Isoforms

| Compound | hCA I Ki (μM) | hCA II Ki (μM) | hCA VII Ki (μM) | hCA XII Ki (μM) |

|---|---|---|---|---|

| Compound A | 96.0 | 87.8 | Not tested | Not tested |

| Compound B | 120.0 | 110.0 | Not tested | Not tested |

| This compound | TBD | TBD | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, isoxazole derivatives have been evaluated for their antimicrobial activity. Compounds similar to this compound have demonstrated antibacterial effects against various strains, suggesting a broad spectrum of biological activity .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For instance, inhibition of carbonic anhydrases can disrupt acid-base balance in tumors, leading to reduced growth and survival rates .

Case Studies

- Case Study on Antiproliferative Effects : A study conducted on a series of isoxazole derivatives demonstrated that modifications at the sulfonamide position significantly influenced their potency against cancer cell lines. The introduction of thiophene moieties enhanced the inhibitory effects on tumor growth compared to non-thiophene substituted analogs .

- Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties of isoxazole derivatives found that certain modifications led to enhanced activity against resistant bacterial strains. This suggests that structural variations can be pivotal in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with thiophen-3-ylmethylamine in anhydrous dichloromethane or acetonitrile under reflux. Optimize yields by controlling stoichiometry (1.2:1 ratio of sulfonyl chloride to amine) and using triethylamine as a base to scavenge HCl .

- Key Data : Reaction time (12–18 hours), temperature (40–60°C), and solvent polarity significantly impact purity. For example, acetonitrile reduces byproduct formation compared to THF .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology : Use ¹H/¹³C NMR to confirm sulfonamide bond formation (δ ~11–12 ppm for NH in DMSO-d₆) and isoxazole/thiophene ring protons (δ 6.5–7.5 ppm for thiophene). HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 327.07). FT-IR identifies sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

- Validation : Compare with reference data for 3,5-dimethylisoxazole sulfonamides (e.g., δ 2.3–2.6 ppm for methyl groups on isoxazole) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Test antitumor activity against the NCI-60 cancer cell line panel, with IC₅₀ values <10 µM indicating promising activity .

- Controls : Include staurosporine (broad-spectrum kinase inhibitor) and doxorubicin (cytotoxic positive control) to validate assay sensitivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodology : Systematically modify substituents:

- Thiophene moiety : Replace with furan or pyridine to assess heterocycle effects on target binding.

- Sulfonamide group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Isoxazole ring : Test methyl vs. bulkier alkyl groups for steric effects .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to kinase ATP pockets .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Grow crystals via slow evaporation in ethyl acetate/hexane (3:1). Key parameters:

- Resolution : Aim for <1.0 Å to resolve methyl group orientations.

- Thermal ellipsoids : Analyze for disorder in the thiophene ring .

Q. How can contradictory bioactivity data between independent studies be reconciled?

- Methodology : Investigate variables:

- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) may alter compound stability.

- Cell line heterogeneity : Validate genetic profiles (e.g., EGFR expression levels in MCF-7 vs. A549 cells) .

- Resolution : Perform dose-response curves across multiple labs using standardized protocols (e.g., CLSI guidelines) .

Q. What computational methods predict the compound’s metabolic pathways and toxicity?

- Methodology : Use SwissADME to predict CYP450 metabolism (priority: CYP3A4/2D6 oxidation sites). ProTox-II assesses hepatotoxicity risks based on structural alerts (e.g., sulfonamide-related hypersensitivity) .

- Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.